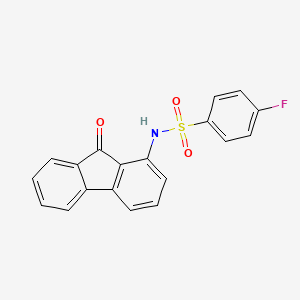

4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide, also known as FOBs, is a compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Applications De Recherche Scientifique

Cyclooxygenase-2 Inhibition for Rheumatoid Arthritis and Acute Pain

4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide derivatives have been explored for their potential in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. The introduction of a fluorine atom in these compounds has been found to preserve COX-2 potency while enhancing selectivity against COX-1, leading to the identification of potent, selective, and orally active inhibitors such as JTE-522. These inhibitors are currently under phase II clinical trials for treating conditions like rheumatoid arthritis and acute pain, highlighting their significant therapeutic potential (Hashimoto et al., 2002).

Fluorescence Enhancement for Zinc(II) Detection

The research on fluorophores for Zinc(II) detection has indicated the relevance of similar structures in enhancing fluorescence when bound to Zinc(II). Although the direct application of this compound isn't specified, the study on closely related fluorophores demonstrates the importance of specific substitutions, such as fluorine, in improving fluorescence properties. This insight is crucial for developing sensitive and selective probes for Zinc(II), which plays significant roles in biological processes (Kimber et al., 2001).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Compounds structurally related to this compound have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme implicated in various physiological processes. The synthesis and evaluation of such compounds reveal their potential in targeting carbonic anhydrase I and II, key isoenzymes involved in fluid secretion, pH regulation, and CO2 transport. This research underscores the therapeutic possibilities of sulfonamide derivatives in treating conditions associated with dysregulated carbonic anhydrase activity (Gul et al., 2016).

Selective Sensing and Bioimaging Applications

The development of colorimetric and fluorescence probes based on sulfonamide derivatives, including those structurally related to this compound, has been reported for the selective detection of metal ions in aqueous solutions. These probes, through specific interactions and fluorescence turn-on mechanisms, offer promising tools for bioimaging and environmental monitoring, illustrating the versatility of sulfonamide derivatives in scientific research beyond therapeutic applications (Ravichandiran et al., 2020).

Propriétés

IUPAC Name |

4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FNO3S/c20-12-8-10-13(11-9-12)25(23,24)21-17-7-3-6-15-14-4-1-2-5-16(14)19(22)18(15)17/h1-11,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOKCFGUWMJLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2869223.png)

![1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2869226.png)

![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2869231.png)

![N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2869233.png)

![2-[(Cyclohexylmethyl)amino]-1-butanol](/img/structure/B2869235.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide](/img/structure/B2869236.png)

![Methyl 4-[3-methyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzoate](/img/structure/B2869244.png)

![N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B2869246.png)